![molecular formula C8H6F3N3 B14904495 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine CAS No. 1804174-58-0](/img/structure/B14904495.png)
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine is a fluorinated benzimidazole derivative Benzimidazoles are a class of compounds known for their wide range of biological activities and applications in pharmaceuticals and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine typically involves the introduction of the trifluoromethyl group into the benzimidazole core. One common method is the reaction of 4,5-diamino-2-(trifluoromethyl)benzoic acid with formic acid under reflux conditions. This reaction leads to the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process .
化学反応の分析
Types of Reactions
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- 2-(Trifluoromethyl)benzimidazole
- 4-(Trifluoromethyl)benzimidazole
- 5-(Trifluoromethyl)benzimidazole
Uniqueness
7-(Trifluoromethyl)-1H-benzo[d]imidazol-5-amine is unique due to the position of the trifluoromethyl group on the benzimidazole ring. This specific positioning can significantly influence its chemical reactivity and biological activity compared to other trifluoromethylated benzimidazole derivatives .
特性
CAS番号 |
1804174-58-0 |
|---|---|
分子式 |
C8H6F3N3 |
分子量 |
201.15 g/mol |
IUPAC名 |
7-(trifluoromethyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-1-4(12)2-6-7(5)14-3-13-6/h1-3H,12H2,(H,13,14) |
InChIキー |
UKUXVNQIUNIXFK-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1C(F)(F)F)N=CN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


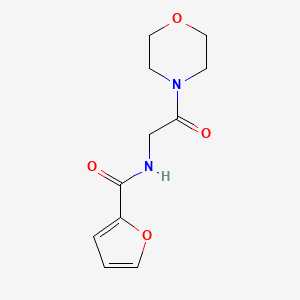
![(6-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyrazin-5-yl)methanol](/img/structure/B14904424.png)

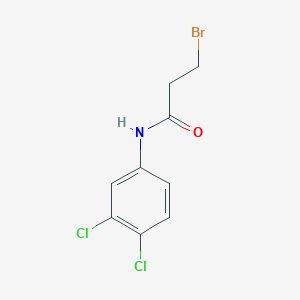
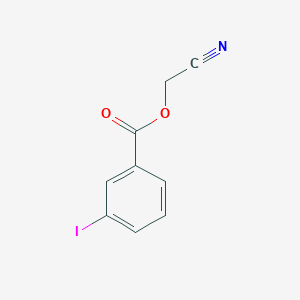
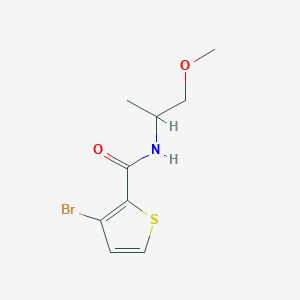
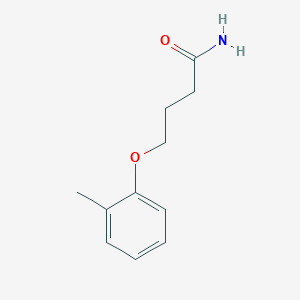
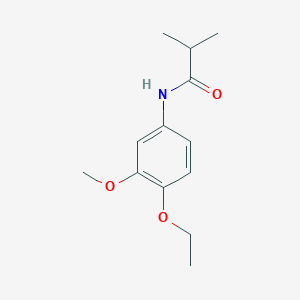
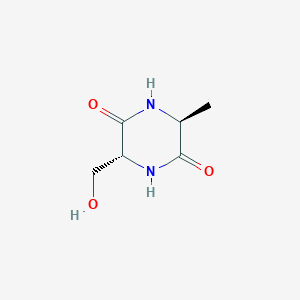

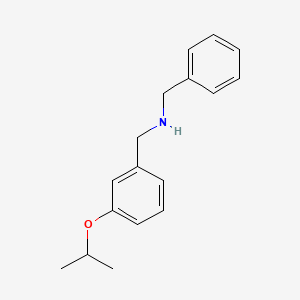
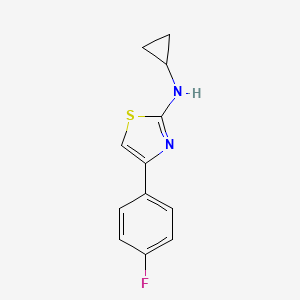
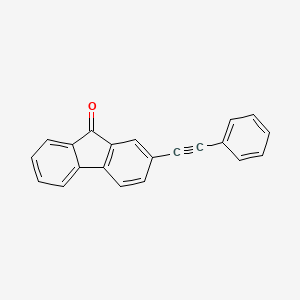
![n-(5-Methylthiazol-2-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14904499.png)
